O-Methylserine

Description

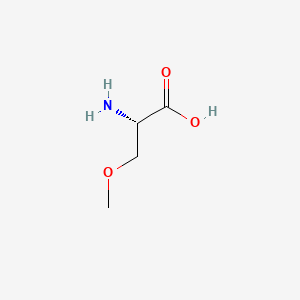

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941607 | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-94-7, 19794-53-7, 32620-11-4 | |

| Record name | O-Methylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of O-Methylserine from L-Serine

Abstract

O-Methyl-L-serine, a non-proteinogenic amino acid, is a pivotal building block in the biosynthesis of potent antitumor antibiotics and serves as a critical intermediate in pharmaceutical manufacturing.[1][2] Its synthesis from the readily available chiral precursor, L-serine, presents a classic challenge in organic chemistry: the selective modification of one of three reactive functional groups. This technical guide provides a comprehensive overview of the primary synthetic strategies for achieving the O-methylation of L-serine. We will delve into the mechanistic rationale behind protecting group strategies, compare common methylation protocols including classical alkylation and phase-transfer catalysis, and explore alternative routes via β-lactone intermediates. This document is designed to equip researchers and process chemists with the foundational knowledge and practical protocols necessary to successfully synthesize O-Methyl-L-serine while maintaining enantiopurity.

Introduction: The Strategic Importance of O-Methyl-L-serine

O-Methyl-L-serine ((2S)-2-amino-3-methoxypropanoic acid) is a derivative of the natural amino acid L-serine where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group.[3] While not incorporated into proteins during translation, its presence is crucial in the architecture of complex natural products, particularly the pyrrolo[1][4]benzodiazepine (PBD) family of antibiotics, which includes potent antitumor agents like sibiromycin and tomaymycin.[1] In pharmaceutical development, enantiopure O-methylated amino acids are valuable chiral intermediates for synthesizing novel drug candidates, including anticonvulsants and therapeutics for neuropathic pain.[2][5]

The core synthetic challenge stems from the trifunctional nature of the L-serine starting material, which contains a nucleophilic amino group, an acidic carboxylic acid, and a hydroxyl group. To achieve selective methylation at the oxygen atom, a carefully orchestrated strategy of protection and deprotection is paramount.

Comparative Analysis of Synthetic Strategies

The synthesis of O-Methyl-L-serine from L-serine can be broadly categorized into two primary approaches: the direct methylation of a protected serine derivative and a stereospecific route involving a β-lactone intermediate.

Strategy 1: Direct O-Methylation of Protected L-Serine

This is the most common and versatile approach. It relies on rendering the amino and carboxyl groups unreactive to the methylation conditions, thereby directing the reaction exclusively to the hydroxyl group.

-

The Rationale of Protection: The amine (pKa ~9-10) and the carboxylic acid (pKa ~2-3) are both reactive. The carboxyl group can be easily deprotonated to a carboxylate, which can act as a nucleophile, while the amino group is also nucleophilic. To prevent N-methylation and other side reactions, these groups must be masked.[6] In acidic methanol, the amine is protonated to an unreactive ammonium salt, which allows for selective esterification of the carboxyl group.[7]

-

Protecting Group Selection:

-

Amino Group: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are industry standards. They are robust enough to withstand basic methylation conditions but can be removed orthogonally—Boc with acid (e.g., trifluoroacetic acid, TFA) and Cbz via catalytic hydrogenation (H₂/Pd-C).[6]

-

Carboxyl Group: Protection as a methyl or benzyl ester is typical. Esterification is often the first step in the synthetic sequence, commonly achieved using thionyl chloride in the corresponding alcohol.[8][9]

-

Strategy 2: The β-Lactone Pathway

This elegant approach leverages the formation of a strained four-membered ring to activate the β-carbon for nucleophilic attack.

-

Mechanism and Stereochemistry: An N-protected L-serine derivative can undergo intramolecular cyclization to form an N-protected β-lactone. A key method for this transformation is the Mitsunobu reaction, which proceeds via activation of the hydroxyl group and subsequent backside attack by the carboxylate.[10][11] This process is stereospecific and occurs with a complete inversion of configuration at the β-carbon (C-3).[10][11] Subsequent ring-opening with a methoxide nucleophile would, in principle, yield the O-methylated product.

-

Practical Challenges: While powerful for creating diverse β-substituted alanines, the serine-derived β-lactone is known to be highly labile and can be difficult to isolate and use for subsequent ligation or simple nucleophilic opening reactions.[12] The regioselectivity of the ring-opening can also be an issue, with nucleophilic attack sometimes favoring the carbonyl carbon.[11]

Core Experimental Protocols and Methodologies

This section details the most reliable and widely adopted protocols for the synthesis of O-Methyl-L-serine, focusing on the direct methylation pathway.

Methylation via Alkyl Halides with a Stoichiometric Base

This classic SN2 approach is a workhorse in organic synthesis. The choice of base and solvent is critical for success.

-

Mechanistic Principle: A strong base is used to deprotonate the hydroxyl group of the protected serine, forming a nucleophilic alkoxide. This alkoxide then displaces the iodide from methyl iodide to form the methyl ether. Anhydrous conditions are essential to prevent quenching the base.

-

Reagent Systems:

-

Sodium Hydride (NaH) and Methyl Iodide (MeI): NaH is an inexpensive and powerful, non-nucleophilic base that irreversibly deprotonates the alcohol. The reaction is typically run in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Silver(I) Oxide (Ag₂O) and Methyl Iodide (MeI): Known as the Purdie methylation, this method is significantly milder than using NaH.[13] Ag₂O acts as a base and also as a halide scavenger, driving the reaction to completion. It is particularly useful for sensitive substrates where harsh basic conditions could lead to side reactions or racemization.

-

References

- 1. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 2. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 3. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

The Biological Role of O-Methylserine in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylserine, a non-proteinogenic amino acid derivative of L-serine, has emerged from the esoteric corners of metabolism to become a molecule of significant interest, particularly in the biosynthesis of complex natural products with potent biological activities. While not a central player in the primary metabolic networks of most organisms, its formation and subsequent incorporation into specialized metabolites highlight elegant enzymatic strategies for structural diversification. This guide provides a comprehensive technical overview of the known biological roles of this compound in metabolism. We will delve into its established biosynthetic pathway, explore potential routes for its degradation, and situate its metabolic context within the broader landscape of one-carbon metabolism and amino acid biochemistry. Furthermore, this document will furnish researchers with detailed experimental protocols and analytical strategies to investigate this compound in their own systems, fostering a deeper understanding of its function and unlocking its potential for applications in synthetic biology and drug development.

Introduction: Defining this compound

This compound is an alpha-amino acid in which the hydrogen of the hydroxyl group of serine is replaced by a methyl group.[1] This seemingly simple modification has profound implications for its metabolic fate and biological function. Unlike its canonical counterpart, L-serine, this compound is not incorporated into proteins during ribosomal translation. Instead, it serves as a specialized building block in the biosynthesis of certain secondary metabolites. Its primary recognized role is as a metabolic intermediate.[1] Understanding the nuances of its synthesis and degradation is crucial for harnessing its biosynthetic potential and for elucidating the metabolic networks in which it participates.

The Biosynthesis of this compound: A Dedicated Methylation Event

The formation of this compound is a testament to the exquisite specificity of enzymatic catalysis. The sole well-characterized route for its biosynthesis involves the direct methylation of L-serine.

The S-adenosyl-L-methionine (SAM)-Dependent Methylation of L-Serine

The biosynthesis of this compound is catalyzed by a specific class of enzymes known as S-adenosyl-L-methionine:L-serine O-methyltransferases. These enzymes utilize the ubiquitous methyl donor, S-adenosyl-L-methionine (SAM), to transfer a methyl group to the hydroxyl oxygen of L-serine, yielding this compound and S-adenosyl-L-homocysteine (SAH).[2] This reaction is central to the biosynthesis of a class of potent antitumor antibiotics known as pyrrolo[3][4]benzodiazepines (PBDs).

Caption: Biosynthesis of this compound.

The causality behind this enzymatic choice is clear: the methylation of the hydroxyl group of serine alters its chemical properties, preventing it from participating in pathways that would typically act on serine and earmarking it for a specific downstream biosynthetic fate.

Metabolic Fate and Degradation of this compound

The catabolism of this compound is not as well-defined as its synthesis. However, based on studies of structurally related compounds and general principles of amino acid degradation, we can propose plausible pathways.

A Potential Degradation Pathway via a Lyase-Mediated Reaction

Research on the degradation of the related compound, α-methyl-DL-serine, in Pseudomonas species has identified an enzyme capable of converting it to acetol. This suggests the existence of a lyase that could potentially act on this compound to yield methanol and pyruvate, or a related intermediate. Such a pathway would represent a direct route for the catabolism of the O-methyl group and the amino acid backbone.

Hypothetical Degradation Pathways

Other potential, though currently unconfirmed, degradation pathways for this compound could mirror those of other amino acids:

-

Deamination: An aminotransferase could remove the amino group, yielding 3-methoxy-2-oxopropanoate, which could then be further metabolized.

-

Demethylation: While less common for O-methylated compounds compared to N- or S-methylated ones, a specific demethylase could potentially convert this compound back to L-serine.

It is important to emphasize that these latter pathways are speculative and require experimental validation. The lack of extensive research into this compound degradation presents a significant knowledge gap and a fertile area for future investigation.

Caption: Potential Degradation Pathways of this compound.

Integration with Central Metabolism

The metabolic significance of this compound can only be fully appreciated when viewed in the context of the central metabolic pathways from which its precursors are derived.

Link to One-Carbon Metabolism

The biosynthesis of this compound is intrinsically linked to one-carbon metabolism through both of its substrates:

-

L-Serine: A major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other methylated compounds.[2][3]

-

S-adenosyl-L-methionine (SAM): The universal methyl donor, regenerated through the methionine cycle, which itself receives methyl groups from the folate cycle.[2][3]

Thus, the production of this compound represents a specific allocation of one-carbon units, diverting them from other essential cellular processes for the purpose of specialized metabolite biosynthesis.

Caption: Integration of this compound synthesis with central metabolism.

Analytical Methodologies for this compound Research

The study of this compound requires robust analytical methods for its detection, quantification, and for tracing its metabolic fate.

Detection and Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound in complex biological matrices.

| Technique | Principle | Advantages | Considerations |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity. | Requires specialized instrumentation and method development. |

| GC-MS | Gas chromatographic separation of derivatized analytes. | High chromatographic resolution. | Requires derivatization, which can introduce variability. |

| NMR | Nuclear magnetic resonance spectroscopy. | Provides structural information and is non-destructive. | Lower sensitivity compared to MS-based methods.[5] |

Experimental Protocol: LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Homogenize biological tissue or cells in a cold solvent mixture (e.g., 80% methanol) to quench metabolism and extract metabolites.

-

Centrifuge to pellet macromolecules and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of this polar amino acid.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) for targeted quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound.

-

Optimize collision energy to generate specific product ions for unambiguous identification and quantification.

-

Metabolic Fate Analysis using Stable Isotope Tracing

To elucidate the metabolic pathways involving this compound, stable isotope tracing is an indispensable tool.[6][7][8][9][10] By feeding cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C-L-serine or ¹³C-methionine), the incorporation of these isotopes into this compound and its downstream metabolites can be tracked by mass spectrometry.

Experimental Workflow: Stable Isotope Tracing of this compound Metabolism

Caption: Workflow for stable isotope tracing of this compound.

Cellular Transport of this compound

The mechanisms governing the transport of this compound across cellular membranes have not been directly studied. However, based on its structural similarity to L-serine, it is plausible that it is transported by neutral amino acid transporters.[11] Families of transporters such as the Alanine-Serine-Cysteine (ASC) transporters and the Large Neutral Amino Acid Transporters (LATs) are potential candidates for facilitating its cellular uptake and efflux.[12] Further research, including competitive uptake assays with known amino acids and transporter-specific inhibitors, is required to identify the specific proteins involved in this compound transport.

Future Directions and Unanswered Questions

The study of this compound metabolism is a field ripe with opportunities for discovery. Key unanswered questions include:

-

Prevalence: Is this compound synthesized in organisms that do not produce PBD antibiotics? What is its broader distribution in nature?

-

Degradation: What are the specific enzymes and pathways responsible for this compound catabolism in various organisms?

-

Regulation: How is the biosynthesis of this compound regulated to prevent depletion of the essential precursors L-serine and SAM?

-

Alternative Roles: Does this compound have any signaling or regulatory roles in metabolism, similar to what has been observed for O-acetylserine?[2][3]

-

Transport: Which specific transporters are responsible for the movement of this compound across cellular and subcellular membranes?

Addressing these questions will not only deepen our fundamental understanding of this unique metabolite but also open new avenues for the bioengineering of novel therapeutic agents.

Conclusion

This compound occupies a specialized niche in the vast landscape of metabolism. Its primary established role is as a dedicated precursor in the biosynthesis of complex, biologically active natural products. Its formation, via a SAM-dependent O-methyltransferase, represents a deliberate metabolic commitment, diverting primary metabolites into a specialized pathway. While much remains to be discovered about its broader metabolic significance, degradation, and regulation, the available evidence underscores its importance in generating chemical diversity. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers to further explore the intriguing biology of this compound and to unlock its full potential in the fields of metabolic engineering and drug discovery.

References

- 1. This compound | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope tracing-based metabolite identification for mass spectrometry metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolomics and Isotope Tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino acid transport system A resembles system N in sequence but differs in mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of amino acid transporters in amino acid sensing1 - PMC [pmc.ncbi.nlm.nih.gov]

O-Methylserine: A Technical Guide for its Application as a Non-Proteinogenic Amino Acid in Research and Drug Development

Abstract

O-Methylserine, a non-proteinogenic amino acid, has emerged as a valuable tool in chemical biology and drug discovery. Its unique properties, particularly its role as a stable isostere of the critical post-translationally modified amino acid phosphoserine, have opened new avenues for the design of novel peptides and proteins with enhanced stability and tailored biological activity. This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound, from its fundamental chemical properties and synthesis to its strategic incorporation into peptides and its impact on their structure and function. Detailed experimental protocols, expert insights into potential challenges, and a thorough exploration of its applications are presented to empower researchers to effectively harness the potential of this versatile amino acid.

Introduction: The Significance of this compound in Peptide Science

In the landscape of peptide and protein engineering, the ability to introduce non-natural amino acids offers a powerful strategy to overcome the inherent limitations of their natural counterparts, such as poor enzymatic stability and limited conformational diversity.[1] this compound, a derivative of L-serine with a methyl group replacing the hydrogen on the hydroxy side chain, has garnered significant attention for its utility in modulating peptide properties.[2]

The primary impetus for the use of this compound lies in its structural and electronic resemblance to phosphoserine. Phosphorylation of serine residues is a ubiquitous post-translational modification that governs a vast array of cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.[3][4] However, the phosphate group is susceptible to enzymatic cleavage by phosphatases, limiting the therapeutic potential of phosphopeptides. This compound serves as a non-hydrolyzable mimic of phosphoserine, providing a stable alternative for probing and modulating phosphorylation-dependent interactions.[5][6]

This guide will provide a comprehensive overview of this compound, encompassing its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its influence on peptide structure and biological function. We will also delve into the analytical techniques required for the characterization of this compound-containing peptides and explore its applications in drug discovery and chemical biology.

Chemical Properties and Synthesis of this compound

A thorough understanding of the chemical properties of this compound is paramount for its successful application. This section details its key characteristics and provides a robust protocol for its enantioselective synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9NO3 | [2][7] |

| Molecular Weight | 119.12 g/mol | [2][] |

| IUPAC Name | (2S)-2-amino-3-methoxypropanoic acid | [2] |

| CAS Number | 4219-94-7 (L-isomer) | [2] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in water |

Enantioselective Synthesis of Fmoc-L-O-methylserine-OH

The synthesis of enantiomerically pure Fmoc-L-O-methylserine-OH is a critical prerequisite for its use in Fmoc-based SPPS. The following protocol, adapted from established methodologies, provides a reliable route to this key building block.[9]

Diagram: Synthetic Scheme for Fmoc-L-O-methylserine-OH

Caption: Synthetic route for Fmoc-L-O-methylserine-OH.

Experimental Protocol:

Step 1: Synthesis of N-Boc-L-Serine Methyl Ester

-

To an ice-cold solution of L-serine in 1 N sodium hydroxide, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.[9]

-

Stir the mixture at 5°C for 30 minutes and then allow it to warm to room temperature for 3.5 hours.[9]

-

After reaction completion (monitored by TLC), acidify the aqueous layer and extract the N-Boc-L-serine with ethyl acetate.

-

To a solution of N-Boc-L-serine in dimethylformamide (DMF), add solid potassium carbonate.[9]

-

After stirring in an ice-water bath, add methyl iodide and continue stirring at 0°C for 30 minutes, then at room temperature for 1 hour.[9]

-

Work up the reaction to yield N-Boc-L-serine methyl ester.

Step 2: O-Methylation

-

Dissolve N-Boc-L-serine methyl ester in DMF.

-

Add silver(I) oxide (Ag₂O) and methyl iodide (MeI).

-

Stir the reaction mixture at room temperature in the dark until completion (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate to obtain crude N-Boc-L-O-methylserine methyl ester. Purify by column chromatography.

Step 3: Saponification and Boc Deprotection

-

Dissolve the O-methylated product in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture and extract the product.

-

Dissolve the resulting carboxylic acid in dichloromethane (DCM) and add trifluoroacetic acid (TFA) to remove the Boc protecting group.

-

Evaporate the solvent to obtain L-O-methylserine as a TFA salt.

Step 4: Fmoc Protection

-

Dissolve L-O-methylserine TFA salt in a mixture of acetone and water.

-

Add sodium bicarbonate (NaHCO₃) to neutralize the solution.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone.

-

Stir the reaction at room temperature until completion.

-

Acidify the reaction mixture and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield Fmoc-L-O-methylserine-OH.[]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[7][10] However, careful consideration of coupling reagents and reaction conditions is crucial to ensure high coupling efficiency and prevent potential side reactions.

Diagram: SPPS Cycle for Incorporating Fmoc-O-methylserine-OH

Caption: A standard Fmoc-SPPS cycle for this compound incorporation.

Experimental Protocol: Manual SPPS

This protocol outlines the manual incorporation of Fmoc-L-O-methylserine-OH into a peptide sequence on a rink amide resin for a C-terminal amide.[11]

Materials:

-

Rink Amide resin

-

Fmoc-L-O-methylserine-OH

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

20% (v/v) Piperidine in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[11]

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

In a separate vial, dissolve Fmoc-L-O-methylserine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Critical Consideration: Prevention of β-Elimination

A potential side reaction during the synthesis of serine-containing peptides, particularly under basic conditions used for Fmoc deprotection, is β-elimination.[12] This reaction leads to the formation of a dehydroalanine residue. While O-methylation reduces the acidity of the α-proton compared to a phosphoserine, the risk of β-elimination, although diminished, should not be entirely discounted, especially with prolonged exposure to strong bases or elevated temperatures.[13]

Strategies to Minimize β-Elimination:

-

Use of Milder Bases for Deprotection: Consider using 5% piperazine in DMF or 1% DBU/5% piperidine in DMF for Fmoc deprotection, especially for sensitive sequences.

-

Reduced Deprotection Times: Minimize the exposure time to the basic deprotection solution.

-

Avoid High Temperatures: Perform the synthesis at room temperature.

Impact of this compound on Peptide Structure and Function

The substitution of serine or phosphoserine with this compound can have profound effects on the conformational properties and biological activity of a peptide.

Conformational Effects

The introduction of the methyl group on the serine side chain can induce conformational constraints. Studies on peptides containing α-methylserine (a related non-proteinogenic amino acid) have shown that it can promote the formation of specific secondary structures, such as β-turns, or in some contexts, increase backbone flexibility.[11][14] The precise conformational outcome is sequence-dependent and can be elucidated using techniques like NMR spectroscopy and molecular dynamics simulations.[14]

This compound as a Phosphoserine Mimetic

The primary application of this compound is as a stable mimic of phosphoserine.[5] The methyl group replaces the phosphate group, providing a sterically similar and non-hydrolyzable analogue. This allows for the investigation of phosphorylation-dependent processes without the complication of enzymatic dephosphorylation.

Diagram: this compound as a Phosphoserine Mimic

Caption: Structural comparison of phosphoserine and this compound.

Peptides containing this compound in place of phosphoserine have been instrumental in:

-

Studying Protein-Protein Interactions: By replacing a key phosphoserine residue with this compound, researchers can stabilize a specific protein conformation and investigate its binding to partner proteins.[4]

-

Developing Enzyme Inhibitors: this compound-containing peptides can act as potent and stable inhibitors of enzymes that recognize phosphoserine-containing substrates.

-

Probing Signaling Pathways: These modified peptides serve as valuable tools to dissect the role of specific phosphorylation events in cellular signaling cascades.

Enhanced Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic utility.[15] The incorporation of non-proteinogenic amino acids like this compound can enhance the enzymatic stability of peptides. The methyl group can sterically hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's half-life in biological fluids.

Analytical Characterization of this compound-Containing Peptides

Accurate characterization of synthetic peptides is essential to ensure their identity, purity, and structural integrity. This section outlines the key analytical techniques for this compound-containing peptides.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide and for sequencing.

-

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to determine the accurate molecular weight of the intact peptide, confirming the successful incorporation of this compound.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide in the mass spectrometer provides sequence information. The mass difference of 119.058 Da for the this compound residue within the fragmentation ladder (b- and y-ions) confirms its position in the sequence.[3][16] The fragmentation pattern can also reveal the presence of any side products.[17]

Table: Common MS Fragment Ions for this compound

| Fragment Type | Description |

| b-ions | N-terminal fragments |

| y-ions | C-terminal fragments |

| Immonium ion | A characteristic low-mass ion for this compound (m/z ~88.07) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution.[18][19][20]

-

¹H NMR: The spectrum will show a characteristic singlet for the O-methyl protons, typically in the range of 3.2-3.5 ppm. The chemical shifts of the α- and β-protons of the this compound residue will also be informative.[21]

-

2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for assigning all the proton resonances and for determining the three-dimensional structure of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for identifying spatial proximities between protons, which are used to calculate the peptide's conformation.[22]

Applications in Drug Development and Chemical Biology

The unique properties of this compound make it a valuable asset in various research and development areas.

-

Development of Stable Peptide Therapeutics: By replacing labile phosphoserine residues with this compound, the in vivo stability and pharmacokinetic profile of peptide drugs can be significantly improved.[15]

-

Design of Kinase and Phosphatase Inhibitors: Peptides containing this compound can serve as potent and specific inhibitors of kinases and phosphatases, making them valuable tools for studying these enzymes and as potential therapeutic agents.

-

Probing Phosphorylation-Dependent Biological Processes: this compound-containing peptides are invaluable chemical probes for elucidating the roles of specific phosphorylation events in complex biological systems.[4]

-

Development of Diagnostic Tools: The enhanced stability of this compound peptides makes them suitable for use in diagnostic assays that target phosphoserine-binding proteins.

Conclusion

This compound has firmly established itself as a powerful non-proteinogenic amino acid for the strategic modification of peptides. Its ability to act as a stable isostere of phosphoserine, coupled with its straightforward incorporation using standard SPPS techniques, provides researchers with a versatile tool to enhance peptide stability, modulate biological activity, and probe the intricate world of phosphorylation-dependent cellular processes. The detailed protocols and insights provided in this guide are intended to facilitate the broader adoption of this compound in academic and industrial research, ultimately accelerating the discovery and development of novel peptide-based therapeutics and diagnostics.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. chempep.com [chempep.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Phosphorylation of serine-515 activates the Mammalian maintenance methyltransferase Dnmt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Methylserine | 2480-26-4 | Benchchem [benchchem.com]

- 15. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. verifiedpeptides.com [verifiedpeptides.com]

- 17. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 20. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

An In-depth Technical Overview of O-Methylserine: Properties, Synthesis, and Biological Context

Abstract

O-Methylserine, a methylated derivative of the amino acid serine, represents a valuable molecular tool in chemical biology and drug discovery. Its structural modification—the methylation of the side-chain hydroxyl group—imparts unique physicochemical properties that distinguish it from its parent molecule, altering its polarity, hydrogen-bonding capacity, and metabolic stability. This technical overview provides a comprehensive examination of the physical and chemical properties of this compound, with a focus on the commonly available DL-racemic mixture and its constituent enantiomers. We present available data on its structure, stereochemistry, and spectroscopic profile. Furthermore, this document details representative protocols for its chemical synthesis, chiral resolution, and analytical characterization. Finally, we explore the biological significance of this compound, contextualizing its role as a precursor for pharmacological agents and its relationship to critical neurological pathways, including the glutamatergic system and amino acid transport. This overview is intended to serve as a foundational resource for researchers utilizing or investigating this versatile compound.

Introduction and Scientific Context

This compound (2-amino-3-methoxypropanoic acid) is a non-proteinogenic amino acid that has garnered interest primarily as a chiral building block and a pharmacological intermediate. Unlike serine, which plays a direct role in protein synthesis and a multitude of metabolic pathways, the methylation of the side-chain hydroxyl group blocks key metabolic transformations, such as phosphorylation, and alters its interaction with enzyme active sites.

From a drug development perspective, this modification is significant. Methylation can increase a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes, including the blood-brain barrier. It also removes a site for hydrogen bonding and potential phosphorylation, which can increase metabolic stability and alter binding affinity for biological targets. This compound is a key precursor in the synthesis of inhibitors for D-serine transporters, making it relevant for research into neurological and psychiatric disorders where glutamatergic signaling is implicated[1]. This document provides the core technical information required for its effective use in a research setting.

Physicochemical and Stereochemical Properties

The properties of this compound are dictated by its core amino acid structure, modified by the ether linkage in its side chain. It is crucial to distinguish between the racemic mixture (DL-O-Methylserine) and its individual enantiomers (D- and L-O-Methylserine), as stereochemistry is paramount to biological activity.

General Properties

The most commonly available form of this compound is the racemic mixture. Key physical properties are summarized in the table below. It is important to note that much of the publicly available data, such as pKa, is based on computational predictions rather than experimental determination.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | [2] |

| CAS Number | 19794-53-7 (DL-form) | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 210-215 °C | [3] |

| Boiling Point | 260.6 °C (at 760 mmHg) | [3] |

| Density | ~1.195 g/cm³ | [3] |

| Predicted pKa (Acidic) | ~2.21 | [4] |

| Predicted pKa (Basic) | ~9.15 | [4] |

| Solubility | Soluble in water. Quantitative data in common lab solvents is not readily available. | [5] |

Note on Solubility: While qualitatively described as water-soluble, empirical determination is recommended for preparing stock solutions. For context, the parent amino acid, L-serine, has a high water solubility of approximately 425 g/L at 25 °C, but the racemic DL-serine is significantly less soluble[6][7]. The solubility of O-Methyl-DL-serine may follow a similar trend where the racemate is less soluble than the pure enantiomers.

Stereochemistry

As a chiral molecule, this compound exists as two non-superimposable mirror images. The specific rotation is a key parameter for distinguishing between them.

| Enantiomer | Specific Optical Rotation ([α]D) | Conditions | Source |

| L-O-Methylserine | +13.5° | c=1, 6N HCl, 25 °C | [8] |

| D-O-Methylserine | Not experimentally reported, but predicted to be -13.5° | (Under identical conditions) | N/A |

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR spectra for this compound are not widely available in public databases. The following are predicted chemical shifts and expected patterns based on the molecular structure and data from similar compounds.

-

¹H NMR (Expected in D₂O):

-

δ ~3.9-4.1 ppm (t, 1H): Alpha-proton (α-H), triplet due to coupling with the two beta-protons.

-

δ ~3.7-3.9 ppm (d, 2H): Beta-protons (-CH₂-), doublet due to coupling with the alpha-proton.

-

δ ~3.4 ppm (s, 3H): Methyl protons (-OCH₃), singlet.

-

The amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with D₂O and will not be visible.

-

-

¹³C NMR (Expected in D₂O):

-

δ ~172-175 ppm: Carboxylic acid carbon (C=O).

-

δ ~70-73 ppm: Beta-carbon (-CH₂-).

-

δ ~58-60 ppm: Methyl carbon (-OCH₃).

-

δ ~55-57 ppm: Alpha-carbon (α-C).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS):

-

Positive Mode: Expected [M+H]⁺ ion at m/z 120.06.

-

Negative Mode: Expected [M-H]⁻ ion at m/z 118.05.

-

-

MS/MS Fragmentation: Tandem mass spectrometry of the [M+H]⁺ precursor ion (m/z 120) would be expected to show a characteristic loss of the carboxylic acid group (as H₂O and CO), leading to a prominent fragment ion around m/z 74, corresponding to the [CH₂(OCH₃)CHNH₂]⁺ fragment[9].

Synthesis and Purification

This compound is typically prepared via multi-step synthesis starting from common precursors. The synthesis of the racemic mixture is followed by chiral resolution to isolate the desired enantiomer.

Representative Synthesis of O-Methyl-DL-serine

The following protocol is based on a method described in the patent literature, which involves the bromination of methyl acrylate, followed by methoxylation and ammonolysis[10].

Causality: This pathway is efficient because it builds the carbon backbone first and then sequentially introduces the required functional groups. Bromination of the alkene provides two reactive centers. The subsequent substitution with methoxide and then ammonia installs the ether and amine functionalities, respectively, to yield the final amino acid.

Caption: Synthetic pathway for O-Methyl-DL-serine.

Step-by-Step Methodology:

-

Bromination: Add methyl acrylate to a reaction vessel. While maintaining the temperature (e.g., 50-55 °C), slowly add bromine (Br₂) dropwise. The reaction is typically maintained for 1 hour after the addition is complete.

-

Workup 1: Remove excess bromine via distillation under reduced pressure.

-

Methoxylation: Add methanol to the residue and cool the mixture (e.g., to -15 °C). Add sodium methoxide (NaOMe) and allow the reaction to proceed for several hours.

-

Workup 2: Remove the methanol by distillation under reduced pressure.

-

Ammonolysis: Add aqueous ammonia to the reaction mixture and stir at room temperature for approximately 3 hours.

-

Isolation: Concentrate the final mixture and induce crystallization to obtain solid O-Methyl-DL-serine. The crude product can be purified by recrystallization from an appropriate solvent system, such as water/ethanol.

Chiral Resolution of D-O-Methylserine

Isolating a single enantiomer from the racemic mixture is critical for pharmacological applications. A patented method describes the use of D-tartaric acid as a resolving agent[8].

Causality: This process relies on the principle of diastereomeric salt formation. The chiral resolving agent (D-tartaric acid) reacts with both enantiomers of this compound to form two diastereomeric salts (D-tartrate/D-O-Methylserine and D-tartrate/L-O-Methylserine). These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.

Step-by-Step Methodology:

-

Salt Formation: Dissolve O-Methyl-DL-serine in a suitable solvent such as acetic acid. Add D-tartaric acid and a catalytic amount of salicylaldehyde. Heat the mixture (e.g., 65 °C) for several hours.

-

Crystallization: Cool the reaction mixture slowly to room temperature to allow for the selective crystallization of the less soluble diastereomeric salt (O-Methyl-D-serine double salt).

-

Separation: Isolate the crystals by filtration.

-

Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in an aqueous methanol solution. Adjust the pH to 7-8 with a base (e.g., ammonium hydroxide) to neutralize the tartaric acid and precipitate the free O-Methyl-D-serine.

-

Final Isolation: Isolate the purified O-Methyl-D-serine crystals by filtration. The chiral purity can be confirmed using chiral HPLC or polarimetry.

Analytical Workflow

Confirming the identity and enantiomeric purity of this compound requires a robust analytical workflow.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for determining enantiomeric excess (% ee). It utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral molecule. The D- and L-enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different interaction energies. This difference causes one enantiomer to be retained on the column longer than the other, enabling their separation[11][].

Caption: Workflow for chiral HPLC analysis.

Representative Protocol:

-

System: Standard HPLC with UV detector.

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak series) or a Pirkle-type column is a common starting point[13].

-

Mobile Phase (Normal Phase Example): An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) is often effective. Small amounts of an acidic (trifluoroacetic acid) or basic (diethylamine) additive may be required to improve peak shape[8].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (where the carboxyl group has some absorbance) or Mass Spectrometry for higher sensitivity.

-

Analysis: The enantiomeric excess is calculated from the relative peak areas of the two separated enantiomers.

Biological Significance and Mechanism of Action

The primary biological relevance of this compound stems from its relationship with L-serine, D-serine, and their roles in the central nervous system. L-serine is a precursor to D-serine, which is synthesized by the enzyme serine racemase[14][15][16]. D-serine is a critical co-agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory[14].

Role in Modulating NMDA Receptor Signaling

Dysregulation of D-serine levels is implicated in various neurological disorders. Therefore, molecules that can modulate D-serine synthesis or transport are of significant therapeutic interest. This compound derivatives have been developed as inhibitors of amino acid transporters like the Alanine-Serine-Cysteine Transporter 2 (ASCT2)[17][18][19]. ASCT2 is responsible for transporting neutral amino acids, including serine and glutamine, across cell membranes. By inhibiting this transport, these compounds can potentially modulate the intracellular pool of L-serine available for conversion to D-serine, thereby influencing NMDA receptor activity indirectly.

Caption: this compound derivatives can inhibit the ASCT2 transporter, potentially reducing the intracellular L-serine pool available for D-serine synthesis, thereby modulating NMDA receptor activity.

Safety and Handling

O-Methyl-DL-serine is classified as an irritant. Standard laboratory safety precautions should be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and appropriate respiratory protection (e.g., N95 respirator) should be used when handling the solid powder.

-

Storage: Store in a cool, dark place under an inert atmosphere. The compound should be kept in a tightly sealed container to prevent moisture absorption.

Conclusion

This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential in neuroscience research and medicinal chemistry. Its key value lies in its use as a stable analog of serine and as a precursor for synthesizing modulators of amino acid transporters involved in glutamatergic signaling. While a wealth of information exists for its parent compound, serine, there remain notable gaps in the experimental characterization of this compound itself, particularly concerning its quantitative solubility, experimental pKa values, and detailed spectroscopic data. This technical overview has aggregated the available information to provide a solid foundation for researchers, highlighting both the known properties and the areas where further empirical investigation is warranted. The provided conceptual protocols for synthesis, resolution, and analysis offer a practical starting point for laboratory work involving this compound.

References

- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 2. DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methylserine | C4H9NO3 | CID 7009640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 13. csfarmacie.cz [csfarmacie.cz]

- 14. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of human serine racemase, an emerging target for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Defining substrate and blocker activity of alanine-serine-cysteine transporter 2 (ASCT2) Ligands with Novel Serine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. "Ligand Discovery for the Alanine-Serine-Cysteine Transporter (ASCT2, S" by Colas Claire, Christof Grewer et al. [orb.binghamton.edu]

O-Methylserine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Methylserine, a non-proteinogenic amino acid, has garnered significant attention as a versatile building block in medicinal chemistry and a crucial tool in biochemical research. Its defining structural feature—the methylation of the serine hydroxyl group—imparts valuable properties, including enhanced metabolic stability and conformational rigidity, making it a highly desirable component in the design of novel peptidomimetics and therapeutics. This in-depth guide provides a technical overview of this compound, covering its fundamental physicochemical properties, stereoisomeric forms, synthesis methodologies, and key applications. We will explore its role as an enzyme inhibitor and a strategic element in drug design, offering field-proven insights and detailed experimental protocols to support scientists in leveraging this unique compound in their research and development endeavors.

Core Physicochemical Properties of this compound

This compound, known systematically as 2-amino-3-methoxypropanoic acid, is an analog of the amino acid serine. The substitution of a methyl group for the hydroxyl proton fundamentally alters its chemical reactivity and biological interactions.

Molecular Weight and CAS Number

The molecular weight is a constant and fundamental property for this compound. However, the Chemical Abstracts Service (CAS) number, a unique identifier, differs for each of its stereoisomeric forms. Accurate identification through the correct CAS number is critical for procurement, regulatory documentation, and experimental reproducibility.

| Form | CAS Number | Molecular Weight ( g/mol ) |

| L-O-Methylserine | 4219-94-7 | 119.12[1] |

| D-O-Methylserine | Not readily available | 119.12[1] |

| DL-O-Methylserine (Racemic) | 19794-53-7[1][2] | 119.12[1] |

Note: While the synthesis of D-O-Methylserine is described in the literature[3], a distinct, publicly available CAS number is not consistently reported. Researchers should verify the stereochemistry of their materials from the supplier.

Structure and Stereochemistry

The chirality of the α-carbon results in two enantiomers, L-O-methylserine and D-O-methylserine, and their racemic mixture, DL-O-methylserine. This stereochemistry is a critical determinant of biological activity, as enzymes and receptors are typically stereoselective.

Figure 1: Stereoisomers of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. A common strategy involves the methylation of a protected serine derivative, followed by deprotection. The synthesis of the racemic mixture is often a precursor to chiral resolution to obtain the pure D- or L-enantiomers.

General Synthetic Workflow

A robust method for synthesizing L-O-methylserine begins with commercially available L-serine. The amino and carboxyl groups must first be protected to prevent side reactions during the methylation of the hydroxyl group.

Figure 2: General synthetic workflow for L-O-Methylserine.

Expertise & Experience: The choice of protecting groups is a critical decision. N-Boc (tert-butyloxycarbonyl) protection is frequently employed due to its stability and ease of removal under acidic conditions.[4] The methylation step itself must be performed under conditions that minimize racemization. A patent for the synthesis of the D-isomer describes first synthesizing the DL-racemic mixture and then using D-tartaric acid as a chiral resolving agent to selectively crystallize the desired enantiomer.[3] This highlights a practical, scalable approach to obtaining enantiopure material.

Applications in Research and Drug Development

The structural modifications in this compound confer properties that are highly advantageous in a therapeutic and research context.

Enzyme Inhibition: Targeting Serine Hydroxymethyltransferase (SHMT)

This compound is known to act as an inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[5] SHMT catalyzes the conversion of serine to glycine, producing a one-carbon unit essential for the synthesis of nucleotides (like dTMP) and other vital biomolecules.[6] Inhibition of this pathway is a validated strategy in cancer therapy.[5]

Protocol: In Vitro SHMT Inhibition Assay (Spectrophotometric)

This protocol outlines a method to determine the inhibitory potential (IC₅₀) of this compound against SHMT. The assay couples the SHMT reaction to a second enzymatic reaction that produces a detectable change in absorbance.[6]

-

Principle: SHMT converts L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). The production of 5,10-CH₂-THF is coupled to the NADP⁺-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD). The resulting increase in NADPH concentration is monitored by the change in absorbance at 340 nm.

-

Reagents:

-

Purified recombinant human SHMT (e.g., SHMT1 or SHMT2)

-

Purified recombinant MTHFD

-

L-serine (substrate)

-

Tetrahydrofolate (THF, co-substrate)

-

NADP⁺ (co-substrate for coupling enzyme)

-

Pyridoxal 5'-phosphate (PLP, SHMT cofactor)

-

This compound (inhibitor) stock solution (e.g., in DMSO or buffer)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with 100 mM KCl and 1 mM DTT)

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well UV-transparent plate, add the following to each well: Assay Buffer, L-serine, THF, NADP⁺, PLP, MTHFD, and the desired concentration of this compound (or vehicle control, e.g., DMSO).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for thermal equilibration and inhibitor binding.

-

Initiate the reaction by adding a pre-determined amount of SHMT enzyme to each well.

-

Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of this compound required to reduce SHMT activity by 50%.

-

Trustworthiness: This self-validating protocol includes a vehicle control to account for solvent effects and relies on measuring initial reaction velocities, a cornerstone of steady-state enzyme kinetics, to ensure accurate IC₅₀ determination.

Peptidomimetics and Enhanced Drug Properties

Incorporating this compound into peptide sequences is a powerful strategy to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.

-

Increased Proteolytic Resistance: The O-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bonds from enzymatic cleavage.

-

Conformational Constraint: The methyl group restricts the rotational freedom around the Cα-Cβ bond, locking the side chain into a more defined conformation. This can pre-organize the peptide into its bioactive shape, increasing binding affinity for its target.

-

Modulated Lipophilicity: The addition of the methyl group increases the local lipophilicity compared to serine, which can influence solubility and membrane permeability.

Figure 3: Logic diagram illustrating the benefits of this compound incorporation.

The use of Fmoc-O-methyl-L-serine is well-established in solid-phase peptide synthesis (SPPS), allowing for its seamless integration into standard synthesis protocols.[7]

Conclusion

This compound represents more than a simple derivative of a canonical amino acid; it is a strategic tool for molecular design. Its defined physicochemical properties, particularly its stereochemistry and the impact of the O-methyl group, provide researchers and drug developers with a reliable method to enhance the stability, conformation, and biological activity of peptides and other complex molecules. A comprehensive understanding of its synthesis, handling, and diverse applications—from enzyme inhibition to the rational design of peptidomimetics—is essential for unlocking its full potential in advancing modern therapeutic science.

References

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Plasmodium serine hydroxymethyltransferase as a potential anti-malarial target: inhibition studies using improved methods for enzyme production and assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

O-Methylserine: A Technical Guide to its Therapeutic Potential and Applications

Abstract

O-Methylserine, a methylated derivative of the amino acid serine, has emerged as a molecule of significant interest within the pharmaceutical and biotechnology sectors. While not a proteinogenic amino acid, its unique chemical structure makes it a valuable chiral building block for the synthesis of complex therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current and potential therapeutic applications of this compound, with a primary focus on its critical role as a key intermediate in the synthesis of the antiepileptic drug, Lacosamide. Furthermore, this guide will explore potential, albeit less established, applications in neuroprotection and oncology, drawing upon the broader understanding of serine metabolism in these disease states. Detailed synthetic protocols, mechanistic insights, and experimental methodologies are provided to support researchers, scientists, and drug development professionals in harnessing the potential of this versatile molecule.

Introduction: The Significance of this compound in Drug Development

This compound is a non-natural, chiral amino acid that has garnered substantial attention not for its direct biological activity, but for its utility as a sophisticated synthetic precursor.[1][2][3] Its structural rigidity and available functional groups make it an ideal starting material for the stereoselective synthesis of pharmacologically active compounds. The primary and most commercially significant application of this compound to date is in the manufacturing of Lacosamide, a third-generation antiepileptic drug.[4][5][6][7][8][9][10][11] This guide will first delve into this well-established application before exploring more speculative, yet promising, future directions.

Core Application: this compound as a Key Intermediate in the Synthesis of Lacosamide

Lacosamide, chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an effective treatment for partial-onset seizures.[1][4][5][12][13] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes and inhibit repetitive neuronal firing.[1][5][12][13] The synthesis of the enantiomerically pure (R)-isomer of Lacosamide is crucial for its therapeutic efficacy, and this compound serves as a vital chiral precursor in several synthetic routes.

Synthetic Pathway from this compound to Lacosamide

The synthesis of Lacosamide from this compound generally involves a multi-step process that capitalizes on the pre-existing stereocenter of the (R)-O-Methylserine starting material. A general synthetic workflow is outlined below:

Caption: Generalized synthetic pathway from (R)-O-Methylserine to Lacosamide.

Experimental Protocol: Synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide) from (R)-O-Methylserine

The following protocol is a representative example of a common synthetic route. Researchers should consult specific patents and publications for variations and optimization details.[7][8][9][10][11]

Materials:

-

(R)-O-Methylserine

-

Acetic anhydride

-

Benzylamine

-

Coupling agents (e.g., isobutyl chloroformate, DMTMM)

-

Base (e.g., N-methylmorpholine)

-

Appropriate solvents (e.g., dichloromethane, ethyl acetate)

Step 1: Acetylation of (R)-O-Methylserine

-

Suspend (R)-O-Methylserine in a suitable solvent such as acetic acid.

-

Add acetic anhydride to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield (R)-2-acetamido-3-methoxypropanoic acid.

Step 2: Amide Coupling with Benzylamine

-

Dissolve the (R)-2-acetamido-3-methoxypropanoic acid in an appropriate solvent like dichloromethane.

-

Cool the solution to 0°C.

-

Add a suitable base, such as N-methylmorpholine, followed by a coupling agent like isobutyl chloroformate, to form a mixed anhydride in situ.

-

Add benzylamine to the reaction mixture and allow it to warm to room temperature.

-

Stir until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

Purify the crude product by crystallization or column chromatography to obtain pure (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide).

Potential Therapeutic Application in Neuroprotection

While direct evidence for the neuroprotective effects of this compound is limited, the broader role of serine metabolism in the central nervous system (CNS) suggests a potential avenue for investigation.[14][15][16][17] L-serine itself has demonstrated neuroprotective properties in various models of neurological disease and injury.[18][19][20] The hypothesis that this compound may exert neuroprotective effects is based on its structural similarity to L-serine and its potential to modulate serine metabolic pathways or interact with receptors that L-serine influences.

Hypothetical Signaling Pathway for this compound-Mediated Neuroprotection

A plausible, yet unproven, mechanism for this compound's neuroprotective action could involve its interaction with pathways modulated by L-serine.

Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.

Experimental Protocol: In Vitro Assessment of Neuroprotection in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neuroprotective effects against various neurotoxic insults.[6][21][22][23][24][25][26]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or H₂O₂) to the wells and incubate for another 24 hours.

-

Cell Viability Assay (MTT):

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Speculative Role in Oncology

The role of serine metabolism in cancer is a burgeoning field of research.[14][27][28][29][30] Cancer cells often exhibit an increased demand for serine to support their rapid proliferation and to contribute to nucleotide synthesis and redox balance.[14][27][28][30] While there are no direct studies on the therapeutic application of this compound in cancer, its structural relationship to serine suggests it could potentially interfere with these metabolic pathways.

Hypothetical Mechanism of Action in Cancer Cells

This compound could potentially act as a competitive inhibitor of enzymes involved in serine metabolism, thereby disrupting the metabolic processes that cancer cells rely on for growth.

Caption: Hypothetical inhibition of cancer cell proliferation by this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO₃ | [1][3][31] |

| Molecular Weight | 119.12 g/mol | [1][3][31] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| Stereochemistry | Available as (R), (S), and racemic forms | [7] |

Table 2: Anticonvulsant Activity of Lacosamide (Synthesized from this compound Precursors)

| Animal Model | Seizure Type | ED₅₀ (mg/kg) | Reference |

| Mouse | Maximal Electroshock (MES) | ~10-15 | [13] |

| Rat | Maximal Electroshock (MES) | ~3-5 | [13] |

| Mouse | 6 Hz Psychomotor Seizure | ~10-20 | [13] |

Conclusion and Future Directions

This compound is a molecule of significant synthetic value, firmly established as a cornerstone in the production of the antiepileptic drug Lacosamide. Its utility as a chiral building block is well-documented, and the synthetic protocols leveraging this molecule are robust and scalable.

The exploration of this compound's direct therapeutic applications in neuroprotection and oncology remains in its infancy. However, the foundational knowledge of serine's role in these complex diseases provides a strong rationale for further investigation. Future research should focus on:

-

Direct Biological Screening: Evaluating the direct anticonvulsant, neuroprotective, and anti-cancer activities of this compound in relevant in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways that this compound may modulate.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of this compound to assess its drug-like properties.

References

- 1. Lacosamide - Wikipedia [en.wikipedia.org]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. This compound | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Lacosamide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents [patents.google.com]

- 9. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 10. WO2011099033A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]

- 11. US20130041180A1 - Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide - Google Patents [patents.google.com]

- 12. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]